molecular formula C7H12N2O3 B15349802 Methyl 2-carbamoylpyrrolidine-1-carboxylate

Methyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B15349802
M. Wt: 172.18 g/mol
InChI Key: JASDYWILTVNTCX-UHFFFAOYSA-N
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Description

Methyl 2-carbamoylpyrrolidine-1-carboxylate is a pyrrolidine-derived carbamate ester featuring a carbamoyl group at the 2-position and a methyl ester at the 1-position of the pyrrolidine ring. This compound is structurally characterized by its five-membered saturated ring system, which is functionalized with both amide and ester groups. Such a configuration imparts unique physicochemical properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its methyl ester group enhances solubility in organic solvents, while the carbamoyl moiety contributes to hydrogen-bonding interactions, influencing its reactivity and biological activity .

Properties

IUPAC Name

methyl 2-carbamoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASDYWILTVNTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-carbamoylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its biological activity related to cholinesterase inhibition and potential therapeutic applications. This article summarizes key findings from various studies, including case studies, synthesis details, and biological evaluations.

Chemical Structure and Synthesis

This compound belongs to the class of proline-based carbamates. Its structure can be represented as follows:

Methyl 2 carbamoylpyrrolidine 1 carboxylate=C8H14N2O3\text{Methyl 2 carbamoylpyrrolidine 1 carboxylate}=\text{C}_8\text{H}_{14}\text{N}_2\text{O}_3

The synthesis typically involves the reaction of pyrrolidine derivatives with methyl carbamate, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a study assessing various proline-based carbamates, it was found that many compounds exhibited moderate inhibitory effects against AChE, with IC50 values indicating their potency:

Compound NameIC50 (μM)
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate46.35
This compoundTBD

The selectivity of these compounds towards AChE or BChE was also evaluated, revealing that structural modifications could enhance selectivity and potency against specific cholinesterases .

Cytotoxicity Studies

In vitro cytotoxicity assessments using human monocytic leukaemia THP-1 cell lines demonstrated that this compound and its analogs exhibited insignificant toxicity at concentrations effective for cholinesterase inhibition. This finding is crucial for therapeutic applications, as it suggests a favorable safety profile .

Case Study: Neuroprotective Effects

A relevant case study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival in vitro. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer’s disease, where cholinergic dysfunction is prevalent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and cholinesterase enzymes. The docking simulations indicated that the compound binds effectively at the active site of AChE, which could explain its inhibitory activity. Key interactions include hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex .

Comparison with Similar Compounds

tert-Butyl 2-Carbamoylpyrrolidine-1-carboxylate (CAS 54503-10-5)

  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Purity : >95% (commercially available via suppliers like GlpBio and Combi-Blocks) .
  • Key Differences :
    • The tert-butyl ester group increases steric bulk, reducing hydrolysis susceptibility compared to the methyl ester.
    • Preferred in peptide synthesis due to its stability under acidic conditions, whereas the methyl ester may hydrolyze more readily under basic conditions .
  • Applications : Intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies .

(S)-Benzyl 2-((2-Amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₁₆H₂₁N₃O₄ (inferred from ).
  • Key Differences: The benzyl ester group enhances lipophilicity, improving membrane permeability in drug delivery systems.
  • Applications : Investigated in prodrug formulations and enzyme inhibition studies .

(R)-tert-Butyl 2-Carbamoylpyrrolidine-1-carboxylate (CAS 70138-72-6)

  • Stereochemistry : R-configuration at the 2-position.
  • Key Differences: Enantiomeric specificity influences binding to chiral receptors or enzymes, unlike the racemic or non-chiral methyl ester variant. Higher enantiomeric purity (>96%) reported in commercial batches .

Key Findings:

Ester Group Impact : Methyl esters (e.g., methyl salicylate in ) exhibit higher volatility and lower thermal stability compared to tert-butyl esters, which are bulkier and more resistant to degradation .

Synthetic Flexibility : Methyl esters are often intermediates in multi-step syntheses due to their ease of hydrolysis to carboxylic acids, whereas tert-butyl esters require stronger acids for deprotection .

Biological Relevance : Carbamoyl-pyrrolidine derivatives with benzyl or tert-butyl groups show enhanced bioavailability in preclinical studies, while methyl esters are less explored for direct therapeutic use .

Q & A

Q. What are the standard synthetic routes for Methyl 2-carbamoylpyrrolidine-1-carboxylate?

The compound is typically synthesized via a multi-step protocol involving carbamate protection, nucleophilic substitution, and deprotection. For example, trifluoroacetic anhydride can be used to introduce trifluoroacetyl groups under basic conditions (e.g., sodium carbonate), followed by purification via silica gel chromatography . Reaction conditions (temperature, solvent polarity, and catalyst selection) are critical for minimizing side reactions and optimizing yield .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using programs like SHELX or ORTEP-3 is employed to resolve the 3D structure, including ring puckering and stereochemistry . Computational tools such as density functional theory (DFT) validate bond angles and electron density distributions .

Q. What techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. Stability studies under varying temperatures and humidity levels (via thermogravimetric analysis) ensure compound integrity during storage .

Q. How should researchers handle this compound safely in the lab?

Use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged exposure to moisture or heat, as decomposition may release toxic byproducts (e.g., isocyanates). Refer to safety data sheets for disposal protocols .

Q. What physicochemical properties are critical for experimental design?

Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), melting point (≥150°C), and sensitivity to acidic/basic conditions. These dictate solvent choice for reactions and crystallization .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ kinetic isotope effects (KIEs), DFT calculations to model transition states, and spectroscopic monitoring (e.g., in situ IR for intermediate detection). For example, ester hydrolysis pathways can be mapped using Hammett plots .

Q. How to resolve contradictions in crystallographic and computational data?

Cross-validate using multiple techniques: X-ray diffraction for empirical bond lengths, DFT for electron density correlations, and NMR for solution-phase conformation. Discrepancies in ring puckering (e.g., Cremer-Pople parameters) may arise from crystal packing effects .

Q. What computational methods predict its bioactivity or binding affinity?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess interactions with biological targets. Pharmacophore modeling identifies critical functional groups (e.g., carbamoyl and ester moieties) for activity .

Q. How to design analogs with enhanced pharmacological properties?

Modify the pyrrolidine ring (e.g., introduce fluorinated groups) or replace the methyl ester with bioisosteres (e.g., tert-butyl carbamate). Structure-activity relationship (SAR) studies guided by in vitro assays (e.g., IC50 measurements) optimize selectivity .

Q. What strategies mitigate racemization during synthesis?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts). Monitor optical rotation and chiral HPLC to confirm stereochemical integrity .

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